Ethyl 6-oxo-4-(propylamino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 6-oxo-4-(propylamino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound belonging to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-4-(propylamino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the propylamino and p-tolyl groups. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-4-(propylamino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Ethyl 6-oxo-4-(propylamino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-4-(propylamino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 6-oxo-4-(propylamino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate include other pyridazine derivatives with different substituents. Examples include:
- Ethyl 6-oxo-4-(methylamino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 6-oxo-4-(propylamino)-1-(phenyl)-1,6-dihydropyridazine-3-carboxylate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-(propylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-10-18-14-11-15(21)20(13-8-6-12(3)7-9-13)19-16(14)17(22)23-5-2/h6-9,11,18H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRMYSJADVPQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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